![molecular formula C15H25NO3 B13175475 tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13175475.png)
tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C15H25NO3 and a molecular weight of 267.36 g/mol . This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced on a smaller scale for research purposes. Industrial production would likely involve similar synthetic routes but optimized for larger-scale operations, including considerations for cost, efficiency, and safety.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group would yield a carboxylic acid, while reduction would yield an alcohol .
Applications De Recherche Scientifique
tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The azetidine ring structure also contributes to its unique chemical properties and potential biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness
tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and potential biological activity. Its formyl group and azetidine ring make it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C15H25NO3 |
|---|---|
Poids moléculaire |
267.36 g/mol |
Nom IUPAC |
tert-butyl 3-(2-formyl-3-propan-2-ylcyclopropyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H25NO3/c1-9(2)12-11(8-17)13(12)10-6-16(7-10)14(18)19-15(3,4)5/h8-13H,6-7H2,1-5H3 |
Clé InChI |
AAGVRPHONRGJDN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C(C1C2CN(C2)C(=O)OC(C)(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


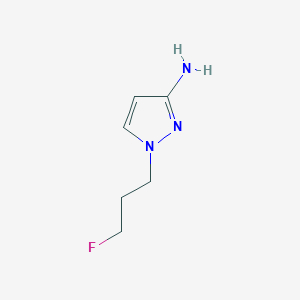
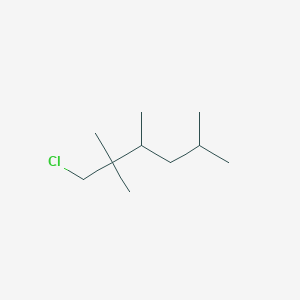
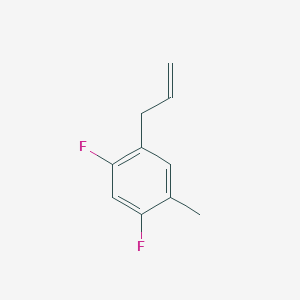
![1-[1-(Aminomethyl)cyclobutyl]ethan-1-one](/img/structure/B13175410.png)

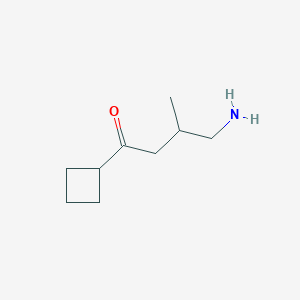

![3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione](/img/structure/B13175440.png)
![2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13175450.png)

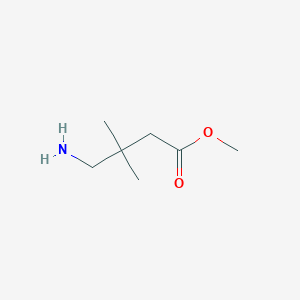
![2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine](/img/structure/B13175465.png)
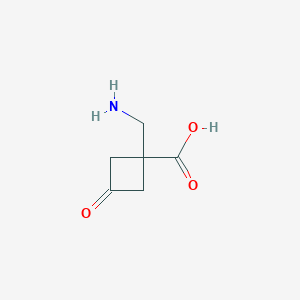
![2-[(2,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13175468.png)
